Superior In Vitro Chemosensitivity of Primary and Metastatic CNS Tumors to Dm-CHOC-pen Compared with Temozolomide
In a direct head-to-head in vitro chemosensitivity study of viable tumor explants from 38 patients with primary and metastatic CNS tumors, Dm-CHOC-pen demonstrated significantly higher tumor cell susceptibility compared to temozolomide (TMZ). The risk ratio (RR) for susceptibility to Dm-CHOC-pen versus TMZ was 3.19 (p = 0.0029, 95% CI: 1.3–7.8) [1]. In a subgroup analysis of high-grade astrocytomas, atypical meningiomas, and secondary metastases, tumors resistant to TMZ (µIC50 = 3.3 ± 0.46) exhibited sensitivity to Dm-CHOC-pen (µIC50 = 1.0 ± 0.26) (p = 0.0001, t(23.72) = 4.5) [1].
| Evidence Dimension | In vitro tumor cell susceptibility |
|---|---|
| Target Compound Data | µIC50 = 1.0 (SD 0.26); RR = 3.19 for susceptibility vs. TMZ |
| Comparator Or Baseline | Temozolomide: µIC50 = 3.3 (SD 0.46) |
| Quantified Difference | 3.19-fold higher susceptibility (RR); IC50 lower by factor of 3.3 |
| Conditions | Viable tumor explants from 38 patients (high-grade astrocytomas, metastatic brain tumors, meningiomas, etc.); RPMI/FBS, 5% CO2, 37°C |
Why This Matters
This direct comparison quantifies Dm-CHOC-pen's superior activity against TMZ-resistant CNS tumor cells, directly addressing a critical clinical limitation of the current standard-of-care alkylating agent.
- [1] ATCT-14: CHEMOSENSITIVITY OF PRIMARY AND METASTATIC CNS TUMORS TO 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) AND TEMOZOLOMIDE. Neuro Oncol. 2015;17(Suppl 5):v4. View Source
